4-Chloro-N-methylpyrimidin-2-amine

Enzyme Inhibition Medicinal Chemistry PNMT

4-Chloro-N-methylpyrimidin-2-amine is a specialized heterocyclic building block featuring a chlorine leaving group at the 4-position and a methylamine at the 2-position on the pyrimidine ring. This distinct dual-functionalization imparts unique regioselectivity for nucleophilic aromatic substitution and sequential derivatization. It is the critical intermediate required for synthesizing dihydroisoquinolinone-amide GIPR agonists (type 2 diabetes/obesity targets) and for PNMT inhibitor SAR studies. Generic substitution with 2,4-dichloropyrimidine or 4-chloro-2-methylpyrimidine is not feasible without altering synthetic outcomes. Procure this exact compound to ensure fidelity to published protocols and patent routes.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 22404-46-2
Cat. No. B1590387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-methylpyrimidin-2-amine
CAS22404-46-2
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)Cl
InChIInChI=1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9)
InChIKeyUKLSJMPZHKFSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2) for Medicinal Chemistry and Chemical Synthesis Procurement


4-Chloro-N-methylpyrimidin-2-amine (CAS: 22404-46-2) is a halogenated heterocyclic building block belonging to the pyrimidine class, with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is characterized by a chlorine atom at the 4-position and a methylamine group at the 2-position of the pyrimidine ring, a specific substitution pattern that enables its use as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is commercially available from reputable vendors at standard purity levels of 95-97% .

Why Substituting 4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2) with Other Pyrimidine Analogs is Not Feasible


The specific substitution pattern of 4-Chloro-N-methylpyrimidin-2-amine—namely, a chlorine at the 4-position and a methylamine at the 2-position—imparts a unique chemical reactivity profile . This distinct arrangement of functional groups is not present in closely related analogs like 2,4-dichloropyrimidine or 4-chloro-2-methylpyrimidine, which directly impacts regioselectivity in subsequent synthetic transformations . As a result, generic substitution with other pyrimidine derivatives is not feasible without significantly altering the synthetic route, yield, or the final structure of the target molecule, underscoring the necessity for this specific compound in precise chemical research and development applications.

Quantitative Evidence Guide for 4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2) Procurement


Assessing Inhibitory Activity of 4-Chloro-N-methylpyrimidin-2-amine Against Phenylethanolamine N-Methyltransferase (PNMT)

4-Chloro-N-methylpyrimidin-2-amine has been evaluated for its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay. While the exact IC50 value is not disclosed in the available abstract, the compound was tested in vitro [1]. Direct comparator data for other pyrimidine analogs in this specific assay is not available from the source.

Enzyme Inhibition Medicinal Chemistry PNMT

Physicochemical Properties and Purity Specifications of 4-Chloro-N-methylpyrimidin-2-amine from Key Vendors

Commercial batches of 4-Chloro-N-methylpyrimidin-2-amine are typically supplied with a minimum purity of 95% or 97% , as verified by standard analytical methods such as NMR, HPLC, or GC . Reported physicochemical properties include a density of 1.338 g/cm³, a boiling point of 258.7°C at 760 mmHg, and a flash point of 110°C . These specifications are consistent across multiple reputable vendors.

Physicochemical Properties Quality Control Purity

The Role of 4-Chloro-N-methylpyrimidin-2-amine as a Key Intermediate in Pyrimidine Derivative Synthesis

4-Chloro-N-methylpyrimidin-2-amine is frequently employed as a synthetic intermediate in the construction of more complex pyrimidine-containing molecules . It has been explicitly referenced as a starting material in the synthesis of novel dihydroisoquinolinone-amide compounds, which are being investigated as GIPR agonists for treating type 2 diabetes mellitus and obesity [1]. The specific substitution pattern of this compound is crucial for the subsequent synthetic steps outlined in the patent.

Synthetic Chemistry Drug Discovery Building Block

Recommended Application Scenarios for 4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2) in Research and Industrial Settings


Medicinal Chemistry: Synthesis of GIPR Agonists for Metabolic Disorders

As evidenced by its use in patent literature, 4-Chloro-N-methylpyrimidin-2-amine is a valuable starting material for synthesizing dihydroisoquinolinone-amide derivatives, a class of GIPR agonists with potential therapeutic applications in type 2 diabetes and obesity [1]. Procurement of this specific building block is essential for research groups aiming to replicate or expand upon this patented synthetic route, as alternative pyrimidine analogs would not yield the desired intermediate structures due to the required regiospecific chemistry.

Chemical Biology: Investigation of PNMT Enzyme Interactions

4-Chloro-N-methylpyrimidin-2-amine has been evaluated in vitro for its ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis [1]. This makes it a suitable candidate for use as a tool compound or a starting point for structure-activity relationship (SAR) studies focused on PNMT or related methyltransferase enzymes. Its procurement is warranted for labs investigating neurological or hormonal pathways where PNMT modulation is of interest.

Synthetic Organic Chemistry: Core Building Block for Diversified Heterocycles

The unique dual-functionalization of 4-Chloro-N-methylpyrimidin-2-amine—with both a chlorine leaving group and a protected amine—makes it a highly versatile building block for the synthesis of diverse pyrimidine-containing libraries [1]. It is particularly well-suited for sequential functionalization strategies, such as nucleophilic aromatic substitution at the 4-position followed by deprotection and further derivatization of the 2-amino group. Its procurement is a strategic choice for synthetic chemists aiming to efficiently build complexity around a central pyrimidine scaffold.

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